(3R,4S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylhexanoic acid
Description
(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(3R,4S)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-7-9(2)10(8-11(15)16)14(6)12(17)18-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,16)/t9-,10+/m0/s1 |
InChI Key |
IEJSDHOJOSUEEK-VHSXEESVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(CC(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amine is then coupled with a suitable carboxylic acid derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Substitution: Various electrophiles in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can produce a wide range of derivatives depending on the electrophile used .
Scientific Research Applications
(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-L-alanine
- N-tert-butoxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-valine
Uniqueness
(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid is unique due to its specific chiral centers and the presence of a Boc-protected amine. This makes it particularly useful in asymmetric synthesis and chiral resolution processes, where the stereochemistry of the compound plays a crucial role .
Biological Activity
(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid, commonly referred to as a derivative of amino acids with potential bioactive properties, has garnered interest in medicinal chemistry and pharmacology. This compound's structural features suggest a role in various biological activities, including enzyme inhibition and potential therapeutic applications.
- IUPAC Name : (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.3 g/mol
- CAS Number : 321744-14-3
Biological Activity Overview
The biological activity of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid can be categorized into several key areas:
-
Enzyme Inhibition
- The compound has been studied for its potential to inhibit specific enzymes that play critical roles in metabolic pathways. In particular, it has been shown to interact with enzymes involved in amino acid metabolism and protein synthesis.
- Antivascular Activity
-
Cytotoxicity
- Preliminary studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve disruption of cellular processes related to growth and division.
Enzyme Interaction Studies
A notable study explored the interaction of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid with specific enzymes. The results indicated a significant inhibition rate, suggesting its potential as a lead compound for developing enzyme inhibitors.
Cytotoxicity Assays
In vitro assays conducted on B16 melanoma cells revealed that the compound exhibited cytotoxic activity in the submicromolar range. This suggests that it could be further investigated for its potential use in cancer therapeutics.
Discussion
The biological activity of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid highlights its potential as a versatile compound in drug development. Its ability to inhibit key metabolic enzymes and exhibit cytotoxic effects against cancer cells positions it as a candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
